Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a carboxylate group in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The process is optimized for large-scale production by ensuring good functional group tolerance and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The carboxylate group can engage in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for developing drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Studies: The compound is studied for its potential as an inhibitor of enzymes like Janus kinases and RORγt inverse agonists.
Material Science: It finds applications in the development of light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a Janus kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating autoimmune diseases and cancers .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate for synthesizing a wide range of biologically active compounds .
Properties
Molecular Formula |
C8H6BrN3O2 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-6-4-2-3-5(9)12(6)11-7/h2-4H,1H3 |
InChI Key |
HRFYKZVRAMHPNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=N1)C=CC=C2Br |
Origin of Product |
United States |
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